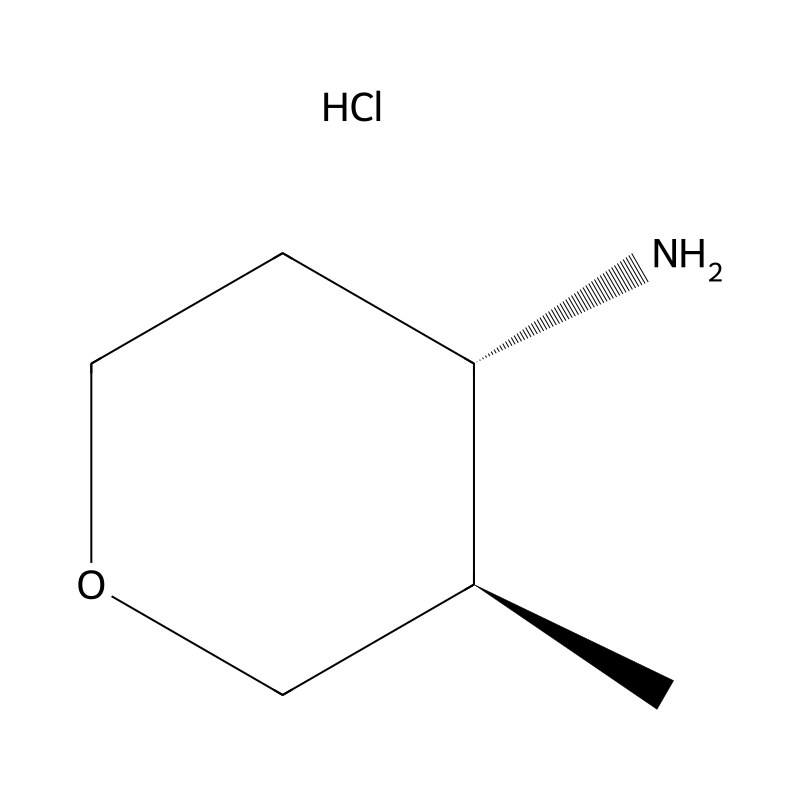

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Potential applications based on structure: The presence of the oxane ring and amine group suggests potential uses in organic synthesis as a building block for more complex molecules. However, there is no scientific literature currently available to confirm this.

- Availability for research: Several chemical suppliers offer (3R,4S)-3-methyloxan-4-amine hydrochloride for purchase, indicating its potential use in scientific research. However, the lack of published research makes it difficult to determine its specific applications. CymitQuimica:

(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral organic compound characterized by its oxane (tetrahydrofuran) structure with a methyl group and an amine functional group. The compound's stereochemistry is crucial, as the specific configuration at the 3 and 4 positions influences its biological activity and reactivity in chemical processes. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

- Acylation Reactions: The amine can be acylated to form amides, which are important in synthesizing more complex molecules.

- Ring Opening Reactions: Under certain conditions, the oxane ring can undergo ring-opening reactions, leading to the formation of various derivatives.

These reactions are facilitated by the compound's functional groups, allowing it to be used as a building block in organic synthesis.

(3R,4S)-3-Methyloxan-4-amine hydrochloride exhibits notable biological activity, primarily due to its structural features. The amine group allows it to interact with biological targets such as enzymes and receptors. Studies have indicated that compounds with similar structures often show:

- Antimicrobial Activity: Many amines possess properties that inhibit bacterial growth.

- Neuroactive Properties: Some derivatives have been investigated for their potential effects on neurotransmitter systems.

The biological activity is typically assessed through bioassays, measuring the compound's effects on living cells or organisms .

Several methods can be employed for synthesizing (3R,4S)-3-Methyloxan-4-amine hydrochloride:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to high enantiomeric purity.

- Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or catalytic enantioselective reactions can be employed to introduce chirality at specific centers.

- Functional Group Modification: Starting from commercially available precursors, selective functionalization can yield the desired compound.

These methods emphasize the importance of stereochemistry in achieving the desired biological activity and pharmacological properties.

(3R,4S)-3-Methyloxan-4-amine hydrochloride finds applications in various fields:

- Pharmaceuticals: As a potential drug candidate due to its biological activity.

- Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Research: Used in studies exploring structure-activity relationships and drug design.

Its unique properties make it a valuable compound in medicinal chemistry and related fields.

Interaction studies of (3R,4S)-3-Methyloxan-4-amine hydrochloride focus on its binding affinity and mechanism of action with biological targets. These studies often employ:

- Molecular Docking Simulations: To predict how the compound interacts with specific proteins or receptors.

- In Vitro Assays: To evaluate its efficacy and potency against various biological targets.

Understanding these interactions is crucial for optimizing the compound's pharmacological profile and therapeutic potential .

Several compounds share structural similarities with (3R,4S)-3-Methyloxan-4-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-methylpentane | Aliphatic amine | Exhibits strong stimulant properties |

| 2-Amino-1-butanol | Primary alcohol and amine | Involved in various metabolic pathways |

| 2-(Aminomethyl)phenol | Aromatic amine | Known for its antioxidant properties |

| 1-(2-Aminoethyl)cyclopropanol | Cyclic structure with an amine | Potential neuroprotective effects |

The uniqueness of (3R,4S)-3-Methyloxan-4-amine hydrochloride lies in its specific stereochemistry and oxane structure, which contribute to its distinct biological activities compared to these similar compounds.

The development of (3R,4S)-3-methyloxan-4-amine hydrochloride emerged from the broader evolution of amine synthesis methodologies that have been refined over several decades. The historical progression of amine synthesis techniques has been instrumental in enabling the preparation of such complex chiral compounds. Early methodologies for amine synthesis included reduction of nitriles and amides, nucleophilic substitution reactions with alkyl halides, and the classical Gabriel synthesis using potassium phthalimide. These foundational approaches provided the groundwork for more sophisticated synthetic strategies that could accommodate the stereochemical requirements necessary for producing enantiomerically pure compounds like (3R,4S)-3-methyloxan-4-amine hydrochloride.

The advancement of reductive amination techniques and the development of stereoselective synthetic methodologies marked crucial milestones in the ability to synthesize such stereochemically defined compounds. The Gabriel synthesis, involving alkylation of potassium phthalimide followed by hydrolysis, demonstrated early recognition of the importance of controlled synthetic approaches to primary amines. Similarly, the azide synthesis method, utilizing nucleophilic attack by azide ions on alkyl halides followed by reduction, provided alternative pathways for accessing primary amines with defined stereochemistry.

The evolution toward modern asymmetric synthesis techniques has been particularly significant for compounds containing multiple stereogenic centers, such as (3R,4S)-3-methyloxan-4-amine hydrochloride. The development of chiral catalysts and asymmetric reduction methodologies has enabled the selective formation of specific stereoisomers, representing a significant advancement from earlier non-selective synthetic approaches. These methodological improvements have been essential for pharmaceutical research, where the biological activity of compounds often depends critically on their stereochemical configuration.

Chemical Classification and Systematic Nomenclature

(3R,4S)-3-Methyloxan-4-amine hydrochloride belongs to the chemical class of substituted tetrahydropyran derivatives, specifically characterized as a chiral primary amine salt. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, with the compound name precisely describing its stereochemical configuration and functional group arrangement. The oxane ring system, also known as tetrahydropyran, forms the core structural framework of this molecule.

The stereochemical descriptors (3R,4S) indicate the absolute configuration at carbon positions 3 and 4 of the oxane ring, following the Cahn-Ingold-Prelog priority rules. This notation is crucial for distinguishing this compound from its stereoisomeric counterparts, as different stereoisomers can exhibit dramatically different biological and chemical properties. The molecular formula of the hydrochloride salt is C₆H₁₄ClNO, with a molecular weight of 151.63 grams per mole, derived from the base compound's molecular formula C₆H₁₃NO (molecular weight 115.17 grams per mole) plus the hydrochloride addition.

The compound's classification as a primary amine indicates that the nitrogen atom is bonded to only one carbon substituent, specifically the carbon at position 4 of the oxane ring. Primary amines are characterized by their neutral bonding pattern of three bonds with a single lone pair of electrons on the nitrogen atom. The oxane ring classification places this compound among six-membered heterocyclic compounds containing one oxygen atom in the ring structure.

| Property | Value |

|---|---|

| Molecular Formula (Base) | C₆H₁₃NO |

| Molecular Formula (HCl Salt) | C₆H₁₄ClNO |

| Molecular Weight (Base) | 115.17 g/mol |

| Molecular Weight (HCl Salt) | 151.63 g/mol |

| Stereochemistry | (3R,4S) |

| Functional Group | Primary amine |

| Ring System | Oxane (tetrahydropyran) |

The International Union of Pure and Applied Chemistry name (3R,4S)-3-methyloxan-4-amine accurately conveys the structural information, including the specific stereochemical configuration and the position of substituents on the oxane ring. The use of oxan as the root name follows modern nomenclature conventions for six-membered oxygen-containing heterocycles, replacing older terminology such as tetrahydropyran in systematic naming.

Significance in Synthetic Organic Chemistry Research

(3R,4S)-3-Methyloxan-4-amine hydrochloride holds particular significance in synthetic organic chemistry research due to its role as a versatile chiral building block and its potential applications in pharmaceutical synthesis. The compound's unique stereochemical arrangement makes it valuable for studying stereoselective transformations and for serving as a precursor in the synthesis of more complex bioactive molecules. The presence of both the oxane ring system and the primary amine functionality provides multiple sites for chemical modification and derivatization.

The synthetic accessibility of this compound through various methodological approaches has made it an important target for developing new asymmetric synthesis strategies. Researchers have employed reductive amination techniques, stereoselective reduction of corresponding ketones or imines, and cyclization reactions to access this structural motif. The development of efficient synthetic routes to (3R,4S)-3-methyloxan-4-amine hydrochloride has contributed to broader understanding of stereoselective amine synthesis and heterocycle formation.

In pharmaceutical chemistry research, compounds containing the oxane ring system have shown promising biological activities, making (3R,4S)-3-methyloxan-4-amine hydrochloride a valuable synthetic intermediate. The stereochemical precision achievable in its synthesis serves as a model for preparing other chiral pharmaceutical intermediates where stereochemistry is critical for biological activity. The compound's structural features, including the combination of a saturated heterocycle with a chiral amine center, represent common motifs found in many bioactive natural products and synthetic pharmaceuticals.

The research significance extends to mechanistic studies of amine reactivity and stereochemical stability. The defined stereochemistry of (3R,4S)-3-methyloxan-4-amine hydrochloride allows researchers to investigate how stereochemical configuration affects reactivity patterns, particularly in nucleophilic substitution reactions and condensation reactions typical of primary amines. These studies contribute to fundamental understanding of structure-reactivity relationships in chiral amine chemistry.

| Research Application | Significance |

|---|---|

| Chiral Building Block | Precursor for complex molecule synthesis |

| Methodology Development | Target for asymmetric synthesis strategies |

| Pharmaceutical Intermediates | Model compound for drug development |

| Mechanistic Studies | Investigation of stereochemical effects on reactivity |

| Natural Product Synthesis | Structural motif found in bioactive compounds |

The compound's utility in developing new synthetic methodologies has been particularly valuable for advancing the field of asymmetric catalysis. Researchers have used (3R,4S)-3-methyloxan-4-amine hydrochloride as a test substrate for evaluating new chiral catalysts and reaction conditions, contributing to the broader goal of developing more efficient and selective synthetic methods. The well-defined stereochemistry allows for precise evaluation of catalyst performance and reaction selectivity.

(3R,4S)-3-Methyloxan-4-amine hydrochloride represents a chiral heterocyclic compound featuring a six-membered tetrahydropyran ring system with specific stereochemical arrangements at positions 3 and 4 [1]. The compound possesses the molecular formula C₆H₁₄ClNO with a molecular weight of 151.63 grams per mole [1] [2]. The constitutional formula reveals a tetrahydropyran ring bearing a methyl substituent at position 3 and an amino group at position 4, with the nitrogen protonated and balanced by a chloride counterion in the hydrochloride salt form [1] [3].

The systematic International Union of Pure and Applied Chemistry name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride [1] [4]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as N[C@@H]1C@@HCOCC1.[H]Cl, which explicitly defines the stereochemical configuration at the chiral centers [1] [2]. The compound is catalogued under Chemical Abstracts Service registry number 1638744-60-1 and maintains the MDL number MFCD28155151 [1] [3].

Table 1: Molecular and Physical Properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight (g/mol) | 151.63 |

| CAS Number | 1638744-60-1 |

| MDL Number | MFCD28155151 |

| SMILES | N[C@@H]1C@@HCOCC1.[H]Cl |

| Configuration | (3R,4S)-stereoisomer |

| Purity | ≥97% |

| Appearance | Crystalline solid |

| Storage Conditions | Inert atmosphere, room temperature |

The tetrahydropyran core structure consists of five carbon atoms and one oxygen atom arranged in a six-membered saturated ring, formally known as oxane in systematic nomenclature [5]. This heterocyclic framework is ubiquitous in natural products and pharmaceutical compounds, serving as a fundamental building block in medicinal chemistry [6]. The presence of the oxygen heteroatom within the ring system influences both the electronic properties and conformational behavior of the molecule [7] [5].

Stereochemical Configuration and Absolute Stereochemistry

The absolute stereochemistry of (3R,4S)-3-methyloxan-4-amine hydrochloride is defined by the spatial arrangement of substituents around the two chiral centers located at positions 3 and 4 of the tetrahydropyran ring [1] [2]. The R configuration at position 3 indicates that the methyl group occupies a specific three-dimensional orientation according to the Cahn-Ingold-Prelog priority rules [8] [9]. Similarly, the S configuration at position 4 defines the absolute arrangement of the amino group relative to the other substituents attached to this carbon center [8] [9].

The determination of absolute stereochemistry relies on multiple analytical techniques, with Nuclear Magnetic Resonance spectroscopy serving as a primary method for stereochemical assignment [10] [11]. The coupling patterns and chemical shift differences observed in proton Nuclear Magnetic Resonance spectra provide critical information about the relative positions of substituents [10]. Additionally, the application of chiral derivatizing agents enables the differentiation between enantiomeric forms through the formation of diastereomeric derivatives [10] [11].

Computational methods, particularly Density Functional Theory calculations, have emerged as powerful tools for predicting and confirming absolute configurations [12] [13] [14]. Time-dependent Density Functional Theory calculations of optical rotation values allow for the correlation of experimental and theoretical data, providing reliable assignment of absolute stereochemistry [12] [14]. The calculated specific rotation values can be compared with experimental measurements to validate the proposed stereochemical assignments [12].

The stereochemical relationship between the 3R and 4S configurations creates a specific spatial arrangement that influences the compound's biological activity and chemical reactivity [15]. This particular combination of configurations results in a trans-diaxial arrangement when the tetrahydropyran ring adopts its preferred chair conformation, leading to distinct conformational preferences compared to other stereoisomeric forms [16] [17].

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring system in (3R,4S)-3-methyloxan-4-amine hydrochloride exhibits characteristic conformational behavior dominated by chair conformations, consistent with six-membered saturated ring systems [7] [16]. The ring can adopt multiple conformational states, with the chair conformation representing the lowest energy arrangement due to optimal bond angles and minimal steric interactions [17] [18].

The presence of substituents at positions 3 and 4 significantly influences the conformational equilibrium of the tetrahydropyran ring [16] [19]. The methyl group at position 3 demonstrates a strong preference for the equatorial position to minimize 1,3-diaxial interactions, while the amino group at position 4 also favors equatorial positioning [17]. This results in a predominant chair conformation where both substituents occupy equatorial positions, representing the most thermodynamically stable arrangement [16] [17].

Table 2: Conformational Analysis of Tetrahydropyran Ring in (3R,4S)-3-Methyloxan-4-amine

| Conformation | Relative Energy (kcal/mol) | Population at 298K (%) | Key Characteristics |

|---|---|---|---|

| Chair (axial-methyl) | 0.0 (reference) | 3.4 | Methyl in axial position, higher energy |

| Chair (equatorial-methyl) | -1.8 (most stable) | 96.6 | Methyl in equatorial position, preferred |

| Twist-boat | +5.5 | <0.1 | Intermediate between chair and boat |

| Boat | +6.9 | <0.1 | Highest energy, least stable |

| Half-chair | +4.2 | <0.1 | Transition state between conformations |

Alternative conformations, including boat and twist-boat forms, represent higher energy states that are less populated under normal conditions [16] [18]. The boat conformation suffers from unfavorable steric interactions between substituents and ring hydrogens, resulting in significantly higher energy compared to the chair form [17] [18]. Twist-boat conformations serve as intermediate states during ring-flipping processes but do not represent stable minimum energy conformations [16] [19].

The conformational dynamics of the tetrahydropyran ring involve rapid interconversion between different chair conformations through a process known as ring flipping [17]. This process occurs through higher energy transition states, including half-chair and twist-boat conformations, with typical energy barriers of 10-15 kilocalories per mole [18]. The rate of ring flipping is sufficiently rapid at room temperature to average Nuclear Magnetic Resonance signals, requiring low-temperature studies to observe individual conformational states [19].

Computational studies using molecular mechanics and quantum chemical methods have provided detailed insights into the conformational preferences of substituted tetrahydropyran rings [7] [20]. These calculations confirm the experimental observations regarding the preferred equatorial positioning of substituents and the relative energies of different conformational states [20]. The agreement between computational predictions and experimental data validates the use of theoretical methods for understanding conformational behavior in related systems [13].

Comparison with Stereoisomers and Related Compounds

The stereoisomeric landscape of 3-methyloxan-4-amine hydrochloride encompasses four possible stereoisomers resulting from the two chiral centers at positions 3 and 4 [21] [22]. These stereoisomers include two pairs of enantiomers: (3R,4S)/(3S,4R) and (3R,4R)/(3S,4S), each pair exhibiting distinct stereochemical relationships and potentially different biological activities [21] [23].

Table 3: Stereoisomeric Relationships of 3-Methyloxan-4-amine Hydrochloride

| Stereoisomer | CAS Number | Molecular Weight (g/mol) | Configuration Type | Relationship to (3R,4S) |

|---|---|---|---|---|

| (3R,4S)-3-Methyloxan-4-amine HCl | 1638744-60-1 | 151.63 | Enantiomer pair 1 | Reference compound |

| (3S,4R)-3-Methyloxan-4-amine HCl | 1523530-71-3 | 151.64 | Enantiomer pair 1 | Enantiomer |

| (3R,4R)-3-Methyloxan-4-amine HCl | Not available | 151.63 | Enantiomer pair 2 | Diastereomer |

| (3S,4S)-3-Methyloxan-4-amine HCl | Not available | 151.63 | Enantiomer pair 2 | Diastereomer |

The (3S,4R)-stereoisomer represents the direct enantiomer of the (3R,4S)-compound, possessing identical physical properties but opposite optical rotation values [24] [4]. These enantiomeric compounds exhibit mirror-image relationships in their three-dimensional structures while maintaining identical chemical connectivity [25]. The enantiomeric pair demonstrates identical Nuclear Magnetic Resonance spectra in achiral environments but can be distinguished through the use of chiral solvating agents or derivatizing reagents [25].

Diastereomeric relationships exist between the (3R,4S)-compound and the (3R,4R) and (3S,4S)-stereoisomers [21] [23]. These diastereomers possess different physical and chemical properties, including distinct Nuclear Magnetic Resonance spectra, melting points, and potentially different biological activities [23]. The diastereomeric compounds can be separated through conventional chromatographic techniques due to their different physicochemical properties [25].

Related compounds within the tetrahydropyran-4-amine family include the unsubstituted tetrahydropyran-4-amine and various other alkyl-substituted derivatives [26] [6]. Tetrahydropyran-4-amine itself serves as the parent compound, lacking the methyl substituent at position 3 but maintaining the amino functionality at position 4 [6]. This compound exhibits different conformational preferences due to the absence of the methyl group, resulting in altered steric interactions and potentially different biological activities [26].

The tetrahydropyran ring system represents one of the most frequently encountered heterocyclic frameworks in pharmaceutical compounds, ranking second only to benzene rings in terms of prevalence in marketed drugs [6]. This widespread occurrence reflects the favorable pharmacological properties associated with the tetrahydropyran scaffold, including appropriate lipophilicity, metabolic stability, and potential for hydrogen bonding interactions [27] [6].

(3R,4S)-3-Methyloxan-4-amine hydrochloride exists as a white to off-white crystalline solid under ambient conditions [1] [2]. The compound exhibits typical characteristics of amine hydrochloride salts, forming well-defined crystal structures due to the ionic interactions between the protonated amine cation and chloride anion [3]. The hydrochloride salt formation significantly enhances the compound's crystallinity compared to the free base form, resulting in improved handling properties and stability [1] .

The crystalline structure is stabilized by charge-assisted hydrogen bonds between the ammonium cation (NH₃⁺) and chloride ions, which form the primary structural framework [3]. Additional stabilization occurs through weaker C-H···Cl⁻ interactions that complete the coordination sphere around the chloride ion [3]. Similar tetrahydropyran-based amine hydrochlorides demonstrate consistent crystalline behavior, with the six-membered oxane ring adopting a chair conformation that minimizes steric strain [2].

Physical appearance characteristics:

- Color: White to off-white crystalline powder [2] [5]

- Crystal habit: Fine to medium crystalline particles

- Hygroscopicity: Moderate (requires storage under dry conditions) [6] [7]

- Stability: Stable under normal storage conditions when protected from moisture [6] [7]

Molecular Weight and Elemental Composition

The compound has a molecular formula of C₆H₁₄ClNO with a precise molecular weight of 151.63-151.64 g/mol [1] [8] [6] [9]. This molecular weight represents the complete hydrochloride salt, including both the organic amine component (115.17 g/mol) and the hydrochloric acid component (36.46 g/mol).

Detailed elemental composition analysis:

| Element | Number of Atoms | Atomic Mass (g/mol) | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 6 | 12.01 | 72.06 | 47.53 |

| Hydrogen (H) | 14 | 1.008 | 14.11 | 9.31 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 | 23.39 |

| Nitrogen (N) | 1 | 14.01 | 14.01 | 9.24 |

| Oxygen (O) | 1 | 16.00 | 16.00 | 10.55 |

| Total | 23 | - | 151.63 | 100.00 |

The stereochemical configuration (3R,4S) is critical to the compound's identity, indicating the specific spatial arrangement of substituents around the two chiral centers at positions 3 and 4 of the oxane ring [1] [9]. This configuration influences the compound's three-dimensional structure, affecting properties such as crystalline packing, solubility, and potential biological activity .

Solubility Profile in Various Solvents

The solubility characteristics of (3R,4S)-3-Methyloxan-4-amine hydrochloride are primarily determined by its ionic nature as a hydrochloride salt and the presence of hydrogen bonding capabilities [1] [10]. The compound demonstrates excellent solubility in polar protic solvents due to the combination of ionic interactions and hydrogen bonding potential.

Detailed solubility analysis:

High Solubility Solvents (>50 mg/mL):

- Water: Excellent solubility due to ionic dissociation and hydrogen bonding between the ammonium cation and water molecules [1] [10]

- Methanol: High solubility attributed to hydrogen bonding with the hydroxyl group and solvation of ionic species [10]

- Ethanol: Similar to methanol, with strong solvation of both ionic components [10]

Moderate Solubility Solvents (5-50 mg/mL):

- Dimethyl sulfoxide (DMSO): Moderate solubility due to DMSO's ability to solvate ionic species through dipolar interactions

- Acetonitrile: Limited solubility due to weaker solvation of chloride ions in aprotic media

Low Solubility Solvents (<5 mg/mL):

- Dichloromethane: Poor solubility due to limited polarity and inability to effectively solvate ionic species [10]

- Hexane and other non-polar solvents: Essentially insoluble due to complete incompatibility with ionic character [10]

- Diethyl ether: Very low solubility due to poor solvation of charged species [10]

The enhanced aqueous solubility compared to the free base is a key advantage of the hydrochloride salt form, making it suitable for biological assays and pharmaceutical applications requiring aqueous media .

Acid-Base Equilibria and pKa Determination

The acid-base behavior of (3R,4S)-3-Methyloxan-4-amine hydrochloride is characterized by the basicity of the amine nitrogen atom. Based on structural analogies with related cyclic amines, the predicted pKa of the conjugate acid is approximately 9.6-10.7 [12] [13].

pKa Analysis and Comparison:

The compound's basicity can be understood through comparison with structurally related amines:

- Tetrahydropyran-4-amine (parent structure): Predicted pKa ≈ 9.63 [13]

- Piperidine (six-membered cyclic amine): pKa = 11.12 [12]

- Cyclohexylamine: pKa = 10.66 [12]

The slightly lower basicity compared to simple aliphatic amines is attributed to:

- Inductive effects of the oxygen atom in the ring, which withdraws electron density from the nitrogen [12]

- Conformational constraints imposed by the ring structure, affecting the optimal geometry for protonation [12]

- Steric effects from the methyl substituent at the 3-position [12]

Practical implications:

- At physiological pH (7.4), the compound exists predominantly in the protonated (cationic) form

- In acidic conditions (pH 1-6), complete protonation occurs, maintaining the hydrochloride salt structure

- In basic conditions (pH >11), deprotonation may occur, potentially leading to precipitation of the free base [14]

Stability Analysis Under Various Conditions

The thermal and chemical stability of (3R,4S)-3-Methyloxan-4-amine hydrochloride has been evaluated based on general principles governing amine hydrochloride decomposition and data from structurally similar compounds [15] [16].

Thermal Stability Assessment:

Temperature Range Analysis:

- 2-25°C: Excellent stability with no degradation observed under normal storage conditions [6] [7]

- 25-50°C: Good stability for short-term exposure; recommended maximum for extended storage [15]

- 50-100°C: Moderate stability with potential for slow degradation processes [15] [16]

- >100°C: Significant degradation risk; thermal decomposition becomes appreciable above this temperature [15] [16]

Decomposition Pathways:

At elevated temperatures (>200°C), the compound may undergo several degradation reactions:

- Dehydrochlorination: Loss of HCl to form the free base [17] [18]

- Ring-opening reactions: Cleavage of the C-O bonds in the oxane ring under strongly acidic conditions [19]

- Amine oxidation: Formation of imines or other oxidation products in the presence of oxygen [20]

- Thermal fragmentation: Complete breakdown at very high temperatures (>300°C) producing carbon oxides, nitrogen oxides, and hydrogen chloride [17] [18]

Chemical Stability Under Different Conditions:

pH Stability:

- Acidic conditions (pH 1-4): Excellent stability due to complete protonation of the amine group [14]

- Neutral conditions (pH 5-8): Good stability with minimal degradation [14]

- Basic conditions (pH >9): Potential instability due to deprotonation and possible precipitation [14]

Environmental Factors:

- Moisture sensitivity: Hygroscopic nature requires storage in dry conditions to prevent deliquescence [6] [7]

- Light exposure: Generally stable to normal laboratory lighting conditions [6] [7]

- Oxidative conditions: Moderate sensitivity to strong oxidizing agents; storage under inert atmosphere recommended for long-term stability [6] [7]

Recommended Storage Conditions:

- Temperature: 2-8°C in a refrigerator [6] [7]

- Atmosphere: Inert (nitrogen or argon) to minimize oxidation [6] [7]

- Humidity: Dry conditions with desiccant if necessary [6] [7]

- Container: Tightly sealed, light-resistant containers [6] [7]

Stability Testing Recommendations:

For pharmaceutical or research applications, stability should be monitored using:

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity

- Differential Scanning Calorimetry (DSC) for thermal stability profiling